molecular formula C7H7ClO2S2 B2959875 3-Methylsulfanylbenzenesulfonyl chloride CAS No. 60036-46-6

3-Methylsulfanylbenzenesulfonyl chloride

Cat. No. B2959875
CAS RN: 60036-46-6
M. Wt: 222.7
InChI Key: KBUQEVOIQNUKPC-UHFFFAOYSA-N
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Description

3-Methylsulfanylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 .


Molecular Structure Analysis

The molecular structure of 3-Methylsulfanylbenzenesulfonyl chloride can be analyzed using tools like MolView . It allows you to convert a 2D structural formula into a 3D model for a more detailed view .

Scientific Research Applications

Chemical Synthesis Applications

3-Methylsulfanylbenzenesulfonyl chloride serves as a precursor in the synthesis of various chemical compounds. For example, a novel and efficient tandem reaction of sulfonyl chloride with trifluoromethylsulfanylamide has been described for synthesizing various trifluoromethyl thiolsulphonates, indicating the broad functional group tolerance of this reaction. This process highlights the critical intermediate role of sulfinate generated from sulfonyl chloride, with the formation of "CF3S+" facilitated by the additive 4-methylbenzenesulfonic acid (p-TsOH), leading to electrophilic trifluoromethylthiolation of in situ generated sulfinate and “CF3S+” to yield the final products (Li et al., 2017).

Material Science and Catalysis

In material science and catalysis, the compound has been implicated in the development of new materials and catalysts. For instance, a study on the synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives from corresponding benzaldehydes has developed a key synthetic route that enables the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4. This method produces a series of 3-formylbenzenesulfonyl chloride derivatives, further highlighting the chemical versatility and applicability of these compounds in synthesis and material science (Bao et al., 2017).

Potential Pharmaceutical Applications

While the direct applications of 3-Methylsulfanylbenzenesulfonyl chloride in pharmaceuticals are not explicitly mentioned in the sources provided, related compounds and their synthesis processes indicate potential utility in drug development and pharmaceutical research. For example, the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents showcases the use of sulfonyl chloride derivatives in developing therapeutic agents. This research emphasizes the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under dynamic pH control, leading to potent antibacterial agents and providing a basis for further exploration of related compounds in pharmaceutical applications (Abbasi et al., 2015).

Safety and Hazards

While specific safety data for 3-Methylsulfanylbenzenesulfonyl chloride is not available, it’s important to note that chemicals of this class should be handled with care. Sulfonyl chlorides are generally corrosive and can react vigorously with water .

properties

IUPAC Name

3-methylsulfanylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUQEVOIQNUKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylsulfanylbenzenesulfonyl chloride

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